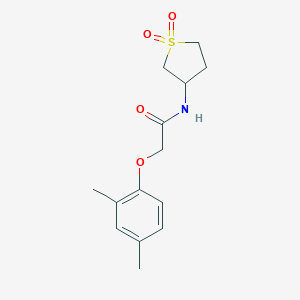

![molecular formula C18H17ClF3NO3 B284706 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284706.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been widely used in scientific research to study the function and regulation of CFTR, as well as to develop potential treatments for cystic fibrosis.

Wirkmechanismus

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide selectively blocks the CFTR chloride channel by binding to a specific site on the protein. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ions from passing through the channel. This compound has been shown to be a reversible inhibitor of CFTR, meaning that its effects can be reversed by removing the inhibitor from the system.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects, including:

1. Inhibition of chloride ion transport: this compound blocks the movement of chloride ions through CFTR channels, leading to a decrease in chloride secretion.

2. Alteration of mucus properties: this compound has been shown to alter the properties of mucus in the airways, potentially affecting the clearance of mucus and contributing to the pathogenesis of cystic fibrosis.

3. Modulation of other ion channels: this compound has been shown to modulate the activity of other ion channels, such as the epithelial sodium channel (ENaC), which plays a role in fluid absorption in the airways.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide has a number of advantages and limitations for lab experiments, including:

Advantages:

1. Selectivity: this compound is a selective inhibitor of CFTR, meaning that it does not affect other ion channels or transporters.

2. Reversibility: this compound is a reversible inhibitor, allowing researchers to control the timing and duration of CFTR inhibition.

3. Availability: this compound is commercially available and relatively inexpensive, making it accessible to a wide range of researchers.

Limitations:

1. Off-target effects: Although this compound is selective for CFTR, it can still have off-target effects on other cellular processes.

2. Variability: The effects of this compound can vary depending on the cell type, experimental conditions, and duration of exposure.

3. Limited clinical relevance: this compound has not yet been developed as a clinical therapy for cystic fibrosis, so its relevance to human disease is still uncertain.

Zukünftige Richtungen

There are a number of future directions for research involving N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide, including:

1. Developing more selective inhibitors of CFTR: Although this compound is a selective inhibitor of CFTR, it can still have off-target effects. Developing more selective inhibitors could help to minimize these effects and improve the specificity of CFTR inhibition.

2. Investigating the effects of CFTR inhibition on other ion channels and transporters: this compound has been shown to modulate the activity of other ion channels, such as ENaC. Investigating these effects in more detail could provide insights into the broader physiological effects of CFTR inhibition.

3. Developing CFTR correctors and potentiators: CFTR correctors and potentiators are drugs that can restore the function of mutant CFTR proteins. Combining these drugs with CFTR inhibitors, such as this compound, could provide a more effective approach to treating cystic fibrosis.

4. Studying the effects of CFTR inhibition in animal models of cystic fibrosis: Although this compound has been extensively studied in cell culture models, its effects in animal models of cystic fibrosis are still unclear. Investigating these effects could provide important insights into the potential clinical applications of CFTR inhibitors.

Synthesemethoden

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methoxyphenol to form an intermediate, which is then coupled with 4-bromobutyric acid in the presence of a coupling agent. The resulting product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide has been used extensively in scientific research to investigate the function and regulation of CFTR, as well as to develop potential treatments for cystic fibrosis. Some of the key applications of this compound include:

1. Studying the mechanism of CFTR regulation: this compound has been used to investigate the role of CFTR in various physiological processes, such as fluid secretion in the airways and intestinal tract, and to examine the effects of different regulatory factors on CFTR function.

2. Developing potential cystic fibrosis therapies: this compound has been used to screen for potential drugs that could restore CFTR function in patients with cystic fibrosis. For example, researchers have used this compound to identify compounds that can correct the folding and trafficking defects of mutant CFTR proteins.

3. Investigating the role of CFTR in other diseases: CFTR has been implicated in the pathogenesis of other diseases, such as pancreatitis and hypertension, and this compound has been used to study the role of CFTR in these conditions.

Eigenschaften

Molekularformel |

C18H17ClF3NO3 |

|---|---|

Molekulargewicht |

387.8 g/mol |

IUPAC-Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide |

InChI |

InChI=1S/C18H17ClF3NO3/c1-25-13-5-7-14(8-6-13)26-10-2-3-17(24)23-12-4-9-16(19)15(11-12)18(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,24) |

InChI-Schlüssel |

HSEBBIHZZKHXEB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |

Kanonische SMILES |

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)

![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)

![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)

![Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)

![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)

![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)

![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)

![2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)

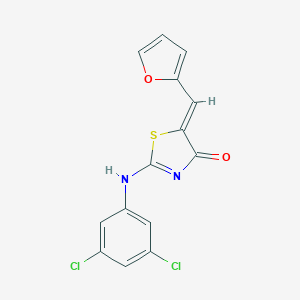

![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)

![3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)

![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B284656.png)